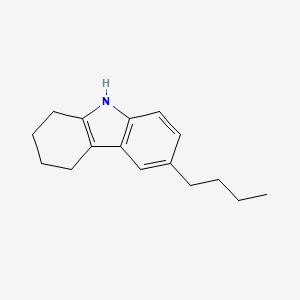

6-butyl-2,3,4,9-tetrahydro-1H-carbazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-butyl-2,3,4,9-tetrahydro-1H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N/c1-2-3-6-12-9-10-16-14(11-12)13-7-4-5-8-15(13)17-16/h9-11,17H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZVSXUADCEADM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)NC3=C2CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Butyl 2,3,4,9 Tetrahydro 1h Carbazole and Analogous Tetrahydrocarbazoles

Classical Approaches and Their Mechanistic Underpinnings

The foundational methods for constructing the tetrahydrocarbazole scaffold are the Fischer Indole (B1671886) Synthesis and the Borsche-Drechsel Cyclization. These reactions have been the cornerstone of indole and carbazole (B46965) chemistry for over a century.

Principles of Fischer Indole Synthesis and Borsche-Drechsel Cyclization

The Fischer Indole Synthesis , discovered by Emil Fischer in 1883, is a versatile chemical reaction that produces an indole from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org When a cyclohexanone (B45756) derivative is used, the product is a tetrahydrocarbazole. The reaction can be catalyzed by Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride. wikipedia.org

The mechanism proceeds through several key steps:

Formation of a phenylhydrazone from the reaction of phenylhydrazine and a ketone.

Tautomerization of the phenylhydrazone to its enamine isomer.

A nih.govnih.gov-sigmatropic rearrangement of the protonated enamine, which is the crucial carbon-carbon bond-forming step. This step involves the cleavage of the weak N-N single bond.

Subsequent cyclization and elimination of an ammonia (B1221849) molecule to form the aromatic pyrrole (B145914) ring, resulting in the final indole product.

The Borsche-Drechsel Cyclization is a specific application of the Fischer indole synthesis used to generate tetrahydrocarbazoles from cyclohexanone arylhydrazones. wikipedia.orgwikiwand.com First described by Edmund Drechsel and later refined by Walther Borsche, this acid-catalyzed reaction is the central step in the synthesis of the tetrahydrocarbazole core structure. wikipedia.orgdrugfuture.com The mechanism is fundamentally similar to the Fischer synthesis, involving an acid-catalyzed proton transfer, a heat-induced sigmatropic rearrangement, cyclization, and the elimination of ammonia to yield the tetrahydrocarbazole. wikipedia.org

Specific Adaptations for 6-butyl-2,3,4,9-tetrahydro-1H-carbazole and Related Substituted Tetrahydrocarbazoles

To synthesize the specifically targeted This compound , the Fischer indole synthesis is adapted by using appropriately substituted starting materials. The general strategy involves the condensation of 4-butylphenylhydrazine with cyclohexanone .

The reaction follows the established Fischer-Borsche pathway:

Hydrazone Formation: 4-butylphenylhydrazine reacts with cyclohexanone in an acidic medium to form the corresponding 4-butylphenylhydrazone of cyclohexanone.

Cyclization: This intermediate, upon heating in the presence of an acid catalyst (e.g., glacial acetic acid, sulfuric acid, or polyphosphoric acid), undergoes the characteristic nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization. wjarr.comwjarr.com

Product Formation: Elimination of ammonia yields the final product, this compound.

The substitution pattern on the resulting tetrahydrocarbazole is dictated by the substitution on the initial phenylhydrazine. For instance, using 4-methoxyphenylhydrazine yields a 6-methoxy-tetrahydrocarbazole. wjarr.com Similarly, various 6-substituted tetrahydrocarbazoles have been efficiently prepared using aqueous sulfuric acid, achieving high yields (92-97%) by reacting substituted phenylhydrazine hydrochlorides with protected cyclohexanones. derpharmachemica.com This classical approach remains a robust and straightforward method for accessing a wide range of substituted tetrahydrocarbazoles.

Modern Synthetic Strategies and Innovations

While classical methods are effective, modern organic synthesis has driven the development of more efficient, sustainable, and versatile catalytic and electrochemical pathways for constructing the tetrahydrocarbazole framework.

Catalytic Reaction Pathways (e.g., Transition-Metal Catalysis, Ionic Liquid Catalysis, Photoredox Catalysis)

Transition-Metal Catalysis: Palladium-catalyzed reactions have emerged as a powerful tool for C-H functionalization and C-N bond formation to assemble the carbazole core. nih.gov These methods can involve the intramolecular cyclization of biaryl amides or the reductive N-heteroannulation of precursor molecules like 2-(2-nitrophenyl)-2-cycloalkenones. nih.govwvu.edu Reductive cyclization using a palladium on carbon (Pd/C) catalyst with hydrogen gas can produce tetrahydrocarbazoles in excellent yields (e.g., 95%). wvu.edu These catalytic systems often operate under milder conditions than classical acid-catalyzed reactions and show broad functional group tolerance.

Ionic Liquid Catalysis: Ionic liquids (ILs), particularly those based on the 1-butyl-3-methylimidazolium [bmim] cation, have been successfully employed as dual catalyst-solvent systems for the Fischer indole synthesis. wjarr.comacgpubs.org The use of 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) [bmim(BF4)] provides excellent yields of tetrahydrocarbazoles in shorter reaction times compared to conventional methods. acgpubs.org A key advantage of ILs is their reusability; they can be recovered and reused for multiple reaction cycles without a significant loss of catalytic efficiency, aligning with the principles of green chemistry. acgpubs.org

Table 1: Synthesis of Substituted Tetrahydrocarbazoles using [bmim(BF4)] Ionic Liquid Catalyst

| Entry | Phenylhydrazine Substituent | Yield (%) | Time (min) |

| 1 | H | 92 | 15 |

| 2 | 4-CH₃ | 90 | 20 |

| 3 | 4-Cl | 88 | 25 |

| 4 | 4-Br | 85 | 30 |

| 5 | 2,4-Dinitro | 82 | 35 |

| Data sourced from research on ionic liquid catalyzed Fischer indole synthesis. acgpubs.org |

Photoredox Catalysis: Visible-light photoredox catalysis offers a modern approach to synthesize complex tetrahydrocarbazoles under mild conditions. This strategy can enable a radical cation [4+2] cycloaddition between 2-vinylindoles and conjugated alkenes. researchgate.netresearchgate.net The single-electron oxidation of the 2-vinylindole generates a radical cation, which then readily participates in the cycloaddition. This method expands the scope of the cycloaddition to include otherwise unreactive alkenes, providing a novel route to highly functionalized tetrahydrocarbazole structures.

Electrochemical Synthesis Methods and Their Advantages

Electrochemical synthesis represents a significant advancement in the construction of functionalized tetrahydrocarbazoles. rsc.org These methods utilize an electric current to drive chemical reactions, often obviating the need for transition-metal catalysts or chemical oxidizing agents. rsc.org

One such strategy involves a sulfonylation-triggered cyclization of indole derivatives with sodium sulfinates. rsc.org This process proceeds through a sequence of sulfonylation, cycloaddition, and deprotonation to afford sulfonylalkyl-substituted tetrahydrocarbazoles. Another electrochemical approach enables the annulation of indole-tethered alkynes to produce exocyclic alkenyl tetrahydrocarbazoles in good yields and with high stereoselectivity. acs.org

The primary advantages of electrosynthesis include:

Sustainability: It avoids the use of stoichiometric chemical oxidants and often toxic or expensive metal catalysts. rsc.org

Mild Conditions: Reactions can typically be carried out under mild and controlled conditions.

High Selectivity: The precise control over the applied potential can lead to high chemo- and regioselectivity.

Safety and Efficiency: Electrochemical methods can provide a safer and more efficient alternative to conventional routes. researchgate.net

Table 2: Electrochemical Synthesis of Functionalized Tetrahydrocarbazoles

| Entry | Indole Derivative Substituent (R¹) | Sodium Sulfinate Substituent (R²) | Yield (%) |

| 1 | H | 4-Me-C₆H₄ | 85 |

| 2 | 5-Me | 4-Me-C₆H₄ | 81 |

| 3 | 5-Br | 4-Me-C₆H₄ | 75 |

| 4 | H | C₆H₅ | 82 |

| 5 | H | 4-Cl-C₆H₄ | 78 |

| Yields are for the sulfonylation-triggered cyclization reaction. Data adapted from studies on electrochemical synthesis. rsc.org |

Green Chemistry Principles Applied to Tetrahydrocarbazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of tetrahydrocarbazoles to reduce environmental impact and improve sustainability. Several of the modern strategies discussed above incorporate these principles.

Use of Benign Solvents: An efficient protocol has been developed for synthesizing 6-substituted tetrahydrocarbazoles using aqueous sulfuric acid, which avoids volatile organic solvents. derpharmachemica.com

Catalyst Reusability: Ionic liquids like [bmim(BF4)] serve as highly efficient and recyclable catalysts, minimizing waste. acgpubs.org

Atom Economy: Catalytic C-H functionalization and electrochemical methods often involve high atom economy, converting starting materials to products with minimal byproduct formation. nih.govnih.gov

Energy Efficiency: Microwave-assisted synthesis and photocatalysis can significantly reduce reaction times and energy consumption compared to conventional heating. wjarr.com

Use of Renewable Resources and Safer Reagents: Photochemical methods can utilize elemental oxygen from the air as the terminal oxidant, representing a green and cost-effective approach. nih.gov The condensation of phenylhydrazine derivatives in polyethylene (B3416737) glycol (PEG-400), a biodegradable and non-toxic polymer, is another example of a green synthetic route. researchgate.net

These innovative approaches highlight a shift towards more environmentally conscious and efficient manufacturing of valuable chemical compounds like this compound and its derivatives.

Advanced Ring-Forming Reactions (e.g., Diels-Alder Reactions, Dehydrogenative Ring Fusion, Radical Cation Cycloaddition)

Advanced ring-forming reactions offer powerful and often stereocontrolled methods for the construction of the tetrahydrocarbazole framework. These reactions typically involve the formation of the six-membered carbocyclic ring onto a pre-existing indole or a related precursor.

Diels-Alder Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone in the synthesis of cyclic systems, including the tetrahydrocarbazole core. beilstein-archives.org In this context, a substituted vinylindole typically acts as the diene, reacting with a suitable dienophile to form the tetrahydrocarbazole ring system. tandfonline.com For instance, 3-vinylindoles can undergo Diels-Alder reactions with various dienophiles to furnish tetrahydrocarbazoles. beilstein-archives.org The reaction can be promoted under thermal conditions or with the use of catalysts to improve efficiency and selectivity. One-pot, multi-component reactions have also been developed, where a vinylindole is generated in situ and immediately trapped by a dienophile to construct the tetrahydrocarbazole motif. tandfonline.com

While a direct Diels-Alder synthesis of this compound is not extensively documented, the general strategy would involve the reaction of a 3-vinylindole bearing a butyl group at the 5-position of the indole ring (which would become the 6-position of the tetrahydrocarbazole) with a simple dienophile like ethylene (B1197577) or acetylene, followed by reduction.

Dehydrogenative Ring Fusion: Dehydrogenative coupling reactions represent a modern and atom-economical approach to the formation of carbazole and related heterocyclic systems. These methods involve the formation of C-C and C-N bonds through the removal of hydrogen atoms, often facilitated by a metal catalyst or a chemical oxidant. While more commonly applied to the synthesis of fully aromatic carbazoles, this strategy can be adapted for tetrahydrocarbazole synthesis. For example, an intermolecular dehydrogenative annulation has been reported for carbazole synthesis, which could potentially be modified to yield tetrahydrocarbazole derivatives.

Radical Cation Cycloaddition: Radical cation cycloaddition reactions provide an alternative pathway to tetrahydrocarbazoles, particularly for complex derivatives. This method involves the single-electron oxidation of a suitable precursor, such as a 2-vinylindole, to generate a radical cation. This reactive intermediate can then undergo a [4+2] cycloaddition with a conjugated alkene. acgpubs.org This approach has been successfully employed for the synthesis of complex tetrahydrocarbazoles, often proceeding with good yields and diastereoselectivity under visible light promotion. acgpubs.org

Derivatization Strategies of the Tetrahydrocarbazole Scaffold

Once the core tetrahydrocarbazole scaffold is in hand, further functionalization can be achieved through various derivatization strategies. These methods allow for the introduction of a wide range of substituents at specific positions, enabling the synthesis of a diverse library of compounds, including this compound.

Directed Functionalization at Specific Positions (e.g., C-6, N-9)

The functionalization of the tetrahydrocarbazole scaffold can be directed to specific positions, most notably at the C-6 position on the benzene (B151609) ring and the N-9 position of the pyrrole ring.

Functionalization at C-6: The introduction of a butyl group at the C-6 position can be achieved through a multi-step sequence starting from the parent 2,3,4,9-tetrahydro-1H-carbazole. A common approach involves an initial electrophilic nitration of the tetrahydrocarbazole ring. The nitration of tetrahydrocarbazole typically occurs at the 6-position due to the directing effects of the fused ring system. The resulting 6-nitro-2,3,4,9-tetrahydro-1H-carbazole can then be reduced to 6-amino-2,3,4,9-tetrahydro-1H-carbazole. niscpr.res.in From this amino intermediate, a variety of functional groups can be introduced. To obtain the 6-butyl derivative, one could envision a Sandmeyer-type reaction or a reductive amination with butyraldehyde (B50154) followed by reduction. A more direct alkylation at the C-6 position can be challenging but may be achieved using Friedel-Crafts alkylation, although this can sometimes lead to a mixture of products.

A series of 6- and 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives have been synthesized and evaluated for their biological activities. niscpr.res.in This work highlights the feasibility of introducing substituents at the C-6 position.

Functionalization at N-9: The nitrogen atom at the N-9 position is a common site for functionalization. The hydrogen atom on the nitrogen is acidic enough to be removed by a suitable base, generating a nucleophilic anion that can react with various electrophiles. N-alkylation is a straightforward method to introduce substituents at this position. For example, 9-butyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole has been synthesized, demonstrating that the N-9 position can be readily alkylated even in the presence of other functional groups on the carbazole ring. organic-chemistry.org

Below is a table summarizing the directed functionalization at the C-6 and N-9 positions of the tetrahydrocarbazole scaffold.

| Position | Functionalization Method | Reagents and Conditions | Product |

| C-6 | Nitration | Sodium nitrate, Sulfuric acid | 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole |

| C-6 | Reduction of Nitro Group | Not specified in detail | 6-Amino-2,3,4,9-tetrahydro-1H-carbazole |

| N-9 | Alkylation | Alkyl halide, Base | 9-Alkyl-2,3,4,9-tetrahydro-1H-carbazole |

Targeted Chemical Modifications (e.g., Alkylation, Acylation)

Beyond the initial introduction of functional groups, the tetrahydrocarbazole scaffold can undergo further targeted chemical modifications, including alkylation and acylation at various positions.

Alkylation: As mentioned, N-alkylation at the 9-position is a common modification. The reaction of 2,3,4,9-tetrahydro-1H-carbazole with an alkyl halide in the presence of a base readily yields the corresponding N-alkylated product. For instance, the synthesis of 9-butyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole has been reported with a 71% yield. organic-chemistry.org C-alkylation at other positions, such as C-6, can be achieved through multi-step sequences as described above or potentially through direct Friedel-Crafts alkylation, although regioselectivity can be an issue.

Acylation: Acylation of the tetrahydrocarbazole scaffold can occur at both the nitrogen and carbon atoms. N-acylation is readily achieved by treating the tetrahydrocarbazole with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base. This provides a straightforward route to N-acyltetrahydrocarbazoles. Friedel-Crafts acylation can be used to introduce acyl groups onto the aromatic ring, typically at the C-6 position. The reactivity of tetrahydrocarbazole's nitrogen atoms as Lewis bases makes them susceptible to reactions with various electrophiles, including those in Friedel-Crafts acylation and alkylation reactions. nih.gov

The following table provides examples of targeted chemical modifications on the tetrahydrocarbazole scaffold.

| Modification | Position | Reagents and Conditions | Product Example | Yield |

| Alkylation | N-9 | Butyl bromide, Base | 9-Butyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole | 71% organic-chemistry.org |

| Acylation | N-9 | Acyl chloride, Base | 9-Acyl-2,3,4,9-tetrahydro-1H-carbazole | - |

Spectroscopic Data for this compound Not Available in Publicly Accessible Literature

Following a comprehensive search of scientific databases and literature, detailed experimental spectroscopic data for the chemical compound this compound is not publicly available. Therefore, the generation of a detailed article focusing solely on the spectroscopic characterization of this specific compound, as requested, cannot be fulfilled at this time.

The search encompassed queries for various analytical techniques, including:

Vibrational Spectroscopy (FT-IR)

Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) Spectroscopy

Mass Spectrometry (MS)

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

While extensive data exists for the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, and for various other derivatives—such as those substituted at the nitrogen atom (position 9) or with different functional groups at the 6-position (e.g., nitro, amino, methoxy)—no specific experimental spectra, chemical shifts, fragmentation patterns, or absorption maxima were found for the 6-butyl derivative.

Research articles often detail the synthesis and characterization of related compounds. For instance, studies on 9-Butyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole and 6-methoxy-1,2,3,4-tetrahydrocarbazole (B178529) provide full spectroscopic workups for those molecules. However, substituting the functional group or changing the position of the butyl group significantly alters the electronic and structural environment of the molecule, meaning the data from these related compounds cannot be used to accurately describe this compound without engaging in speculation.

Although the compound is listed by some chemical suppliers, indicating its synthesis and the likely existence of internal characterization data, this information has not been published in the accessible scientific literature. Without primary sources containing the specific FT-IR, NMR, MS, and UV-Vis data for this compound, it is not possible to provide a scientifically accurate and detailed analysis as outlined in the request.

Spectroscopic Characterization and Advanced Analytical Techniques for 6 Butyl 2,3,4,9 Tetrahydro 1h Carbazole

Electronic Absorption and Emission Spectroscopy

Steady-State Fluorescence Spectroscopy and Quantum Yield Determination

No specific steady-state fluorescence spectra or quantum yield values for 6-butyl-2,3,4,9-tetrahydro-1H-carbazole were found in the searched literature.

For context, studies on similar molecules like carbazole (B46965) and 3,6-di-tert-butylcarbazole (B1356187) show that the emission properties are influenced by the solvent environment. mdpi.com For these related compounds, emission bands are typically observed in the wavelength range of 330–420 nm. mdpi.com The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter in characterizing the photophysics of a molecule. For the parent carbazole, the intersystem crossing quantum yield is reported to be in the range of 51-56%, which indirectly affects the fluorescence quantum yield. researchgate.net Without direct experimental measurement, the quantum yield of this compound remains undetermined.

Time-Resolved Fluorescence Spectroscopy and Excited-State Lifetime Measurements

Specific data on the excited-state lifetime of this compound from time-resolved fluorescence spectroscopy is not available in the reviewed literature.

This technique is crucial for understanding the temporal evolution of the excited state. For comparison, the S1 (first singlet excited state) lifetime of carbazole and 3,6-di-tert-butylcarbazole has been reported to be in the range of 13–15 nanoseconds in various organic solvents, showing a weak dependence on the solvent. mdpi.comresearchgate.net The lifetime of the excited state is a key parameter that governs the competition between radiative (fluorescence) and non-radiative decay pathways.

Femtosecond and Nanosecond Transient Absorption Spectroscopy for Excited-State Dynamics

There is no available data from femtosecond or nanosecond transient absorption spectroscopy studies specifically for this compound.

Transient absorption spectroscopy is a powerful tool to probe the dynamics of excited states, including internal conversion, intersystem crossing, and the characterization of transient species like triplet states. In studies of carbazole and its tert-butyl derivative, the initially prepared singlet state (Sx) decays to the S1 state on a sub-picosecond timescale. mdpi.comresearchgate.net The S1 state exhibits characteristic absorption peaks, and its decay leads to the population of the T1 (first triplet state) via intersystem crossing. mdpi.comresearchgate.net The T1 state for these carbazole derivatives has a lifetime in the microsecond regime. mdpi.comresearchgate.net The specific dynamics for the 6-butyl substituted tetrahydrocarbazole would require dedicated experimental investigation.

Computational and Theoretical Studies on 6 Butyl 2,3,4,9 Tetrahydro 1h Carbazole and Analogues

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure, governed by the arrangement of electrons in molecular orbitals, is fundamental to the chemical and physical properties of a molecule. Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important for understanding reactivity and electronic transitions.

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) Methodologies

Density Functional Theory (DFT) has become a standard method for investigating the ground-state electronic properties of carbazole-based systems. researchgate.net It provides a balance between computational cost and accuracy for calculating molecular geometries, electronic structures, and energies. For carbazole (B46965) derivatives, hybrid functionals such as B3LYP are commonly employed in conjunction with basis sets like 6-31G(d) to optimize ground-state geometries. nankai.edu.cn

For the study of excited states, Time-Dependent Density Functional Theory (TDDFT) is the most widely used extension of DFT. acs.orgnih.gov TDDFT calculations are essential for predicting electronic absorption and emission spectra, as well as understanding the nature of electronic transitions. acs.orgnih.gov However, for systems with significant charge-transfer character, the accuracy of standard TDDFT can be limited, sometimes necessitating the use of more advanced multireference ab initio methods like the state-averaged complete active space self-consistent field (SA-CASSCF) and N-electron valence state perturbation theory (NEVPT2). acs.orgnih.govnih.gov

Quantification of Charge Transfer Characteristics and Spatial Distribution

Carbazole and its derivatives, including the 2,3,4,9-tetrahydro-1H-carbazole scaffold, are well-known for their electron-donating (hole-transporting) properties. rsc.orgnih.govresearchgate.netresearchgate.net The introduction of a butyl group at the 6-position, being a weak electron-donating alkyl group, subtly modulates these electronic properties.

Computational methods allow for the visualization and quantification of charge transfer within the molecule. The spatial distribution of the HOMO and LUMO provides a clear picture of this phenomenon. In donor-acceptor type molecules based on carbazole, the HOMO is typically localized on the electron-donating carbazole moiety, while the LUMO is situated on the electron-accepting part of the molecule. nankai.edu.cn This spatial separation is a key indicator of intramolecular charge transfer (ICT) upon electronic excitation. For 6-butyl-2,3,4,9-tetrahydro-1H-carbazole, the HOMO is expected to be delocalized across the carbazole ring system, while the LUMO distribution would be similarly delocalized, with slight perturbation from the butyl substituent.

Prediction of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The energy levels of the HOMO and LUMO are critical parameters that influence the electronic and optical properties of a molecule. The HOMO energy is related to the ionization potential and electron-donating ability, while the LUMO energy corresponds to the electron affinity and electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial factor in determining the molecule's absorption and emission characteristics. nankai.edu.cn

DFT calculations are routinely used to predict these energy levels. For carbazole-based compounds, substitutions on the carbazole ring can effectively tune the HOMO and LUMO energies. acs.org For instance, connecting carbazole units can raise the HOMO level, while adding aryl groups at the 9-position can lower it. acs.org The HOMO-LUMO gap for various carbazole-based donor-acceptor compounds has been calculated to be in the range of 2.50 to 3.42 eV. nankai.edu.cn These theoretical predictions generally show good agreement with experimental values derived from electrochemical measurements and optical absorption spectra. nankai.edu.cnresearchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Calculated Gap (eV) | Reference |

|---|---|---|---|---|

| Carbazole-Benzothiadiazole Derivative 1 | -5.22 | -1.80 | 3.42 | nankai.edu.cn |

| Carbazole-Anthracene Derivative 2 | -5.26 | -2.76 | 2.50 | nankai.edu.cn |

| Carbazole-Benzothiadiazole Derivative 3 | -5.38 | -2.59 | 2.79 | nankai.edu.cn |

| Carbazole-Benzothiadiazole Derivative 4 | -5.40 | -2.89 | 2.51 | nankai.edu.cn |

Excited State Calculations and Photophysical Modeling

Understanding the behavior of molecules in their electronically excited states is key to predicting their photophysical properties, such as fluorescence and phosphorescence.

Elucidation of Singlet and Triplet State Energetics

Upon absorption of light, a molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). It can then return to the ground state via fluorescence or undergo intersystem crossing (ISC) to an excited triplet state (T₁). rsc.org The energy difference between the S₁ and T₁ states (ΔE_ST) is a critical parameter, especially for applications in organic light-emitting diodes (OLEDs). nih.govresearchgate.net

Computational methods are employed to calculate the energies of these singlet and triplet states. researchgate.net For many carbazole derivatives, the triplet energy is a key factor determining their suitability as host materials for phosphorescent emitters. acs.orgresearchgate.net Theoretical calculations have shown that the triplet energy of carbazole compounds is strongly influenced by the molecular structure. acs.org For example, a study on N-phenyl-carbazole derivatives reported a high triplet state energy of 2.76 eV for a linked dimer. researchgate.net A small ΔE_ST is desirable for materials exhibiting thermally activated delayed fluorescence (TADF), a mechanism that enhances OLED efficiency. acs.orgnih.gov

| Property | Compound/System | Calculated Value (eV) | Method | Reference |

|---|---|---|---|---|

| T₁ Phosphorescence | Crystalline Carbazole | 2.57 | TD-B3LYP | rsc.org |

| S₁ → S₀ Absorption | Carbazole Cluster (6 molecules) | 3.73 | TD-B3LYP | rsc.org |

| ΔE (S₁–T₃) | Crystalline Carbazole | 0.07 | TD-B3LYP | rsc.org |

| Triplet State Energy | TCz-TCz Dimer | 2.76 | Experimental (Phosphorescence) | researchgate.net |

Theoretical Prediction of Absorption and Emission Spectra

TDDFT is the primary computational tool for simulating UV-visible absorption and fluorescence spectra. researchgate.netmdpi.comresearchgate.net The calculations yield vertical excitation energies and oscillator strengths, which correspond to the positions (wavelength) and intensities of the absorption bands, respectively. researchgate.net

For carbazole and its derivatives, the absorption spectra typically show strong π-π* transitions. researchgate.netnih.gov Theoretical calculations can reproduce the main features of experimental spectra, providing insights into the electronic nature of each transition. researchgate.net For example, ZINDO/S semi-empirical calculations on carbazole dimers have successfully correlated the S₂←S₀ electronic transition, mainly described by the HOMO-to-LUMO promotion, with the main absorption band maxima. researchgate.net Similarly, calculations on the relaxed excited state geometries can predict fluorescence emission energies that are in close agreement with experimental spectra. researchgate.net The parent carbazole molecule, for instance, has a characteristic excitation peak around 323 nm and an emission peak around 351 nm. aatbio.com

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry provides powerful tools for elucidating the complex mechanisms of chemical reactions. For this compound and its analogues, theoretical methods are employed to map out the energetic landscapes of synthetic pathways, identify key intermediates, and characterize the transition states that govern reaction rates.

The elucidation of reaction mechanisms at a molecular level hinges on the ability to identify and characterize transition states (TS), which represent the highest energy point along a reaction coordinate. Computational methods, particularly Density Functional Theory (DFT), are instrumental in locating these fleeting structures. For the synthesis of carbazole and its derivatives, computational analyses have been performed to investigate formation mechanisms catalyzed by various metals like gold, platinum, and silver. nih.gov

Hybrid DFT functionals, such as B3LYP and M06-2X, are commonly used to calculate the energetics of reactants, intermediates, transition states, and products. nih.govresearchgate.net This process, known as reaction path optimization, involves mapping the minimum energy path (MEP) that connects reactants to products. numberanalytics.comfossee.in For a given reaction, such as the cyclization to form the carbazole scaffold, computational toolkits can construct initial TS structures and then apply a protocol of constrained and unconstrained optimizations to refine the geometry and energy of the true transition state. arxiv.org

The process typically involves:

Geometry Optimization: The structures of reactants and products are optimized to find their lowest energy conformations.

Transition State Search: Algorithms like the Berny algorithm or the nudged elastic band (NEB) method are used to locate the saddle point (the transition state) on the potential energy surface between reactants and products. numberanalytics.comfossee.in

Frequency Calculation: A frequency calculation is performed on the optimized TS geometry. A valid transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate. scholarena.com

These analyses provide critical insights into the stereo- and chemoselectivity of reactions leading to carbazole derivatives. nih.govresearchgate.net

The Kinetic Isotope Effect (KIE) is a powerful tool for probing reaction mechanisms, particularly the rate-determining step. libretexts.org It is defined as the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes (e.g., hydrogen with deuterium). wikipedia.org Computational chemistry has become essential for both predicting and interpreting KIEs. numberanalytics.com

The origin of the KIE lies in the difference in zero-point vibrational energies (ZPVE) between isotopologues. princeton.edubaranlab.org A bond to a heavier isotope has a lower vibrational frequency and thus a lower ZPVE. wikipedia.org If this bond is broken or significantly altered in the transition state, the difference in activation energy leads to a change in the reaction rate.

Computational methods are used to calculate KIEs by:

Optimizing the geometries of the reactant and the transition state. numberanalytics.com

Performing frequency calculations for both the light and heavy isotopologues to obtain their respective ZPVEs. numberanalytics.com

Using the differences in ZPVE between the reactant and the transition state to calculate the expected KIE. princeton.eduacs.org

| Type of KIE | Description | Typical kH/kD Value | Mechanistic Implication |

|---|---|---|---|

| Primary KIE | Isotopic substitution at the atom where a bond is broken or formed in the rate-determining step. libretexts.org | > 2 (often 3-8) | Indicates that the C-H bond is breaking in the transition state of the rate-determining step. princeton.edu |

| Secondary KIE | Isotopic substitution at a position not directly involved in bond-breaking/forming. libretexts.org | 0.7 - 1.5 | Provides information about changes in hybridization or steric environment at the labeled position during the transition state. |

| Inverse KIE | The heavier isotope reacts faster (kH/kD < 1). baranlab.org | < 1 | Often occurs when a bond becomes stiffer or more constrained in the transition state. |

While no specific KIE studies on this compound were found, computational approaches combining DFT with methods like the path integral free energy perturbation (PI-FEP/UM) are generally applicable for accurately calculating both primary and secondary KIEs for such molecules. acs.orgnih.gov

Tetrahydrocarbazole derivatives can undergo oxidation and engage in radical reactions. nih.gov Computational modeling is a key method for studying the mechanisms of these processes, which are often difficult to characterize experimentally. nih.gov For instance, the oxidation of tetrahydrocarbazoles can be initiated by singlet oxygen to form hydroperoxides, a reaction that can be modeled to understand its pathway and intermediates. nih.gov

The study of radical reactions requires robust computational methods capable of accurately describing open-shell electronic structures. DFT functionals like M06-2X have shown reliability in predicting properties of organic radicals. acs.org The modeling process for radical reactions or atmospheric oxidation pathways typically involves:

Reactant and Radical Generation: Modeling the initial formation of a radical species, for example, the radical cation of the carbazole moiety which is often the first step in electrochemical oxidation. researchgate.net

Pathway Exploration: Calculating the reaction energy profiles for various potential pathways, such as addition, abstraction, or coupling reactions. nih.gov

Product Stability Analysis: Determining the thermodynamic stability of potential products to predict the major outcomes of the reaction.

While specific studies on the atmospheric oxidation of this compound are not prevalent, general kinetic studies of N-heterocycle reactions with atmospheric oxidants like the NO3 radical provide a framework for such computational investigations. acs.org These models can predict reaction rate constants and atmospheric lifetimes, crucial for understanding the environmental fate of these compounds.

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of a molecule dictates its physical and chemical properties. For flexible molecules like this compound, which contains a non-aromatic cyclohexene (B86901) ring and a rotatable butyl group, multiple low-energy conformations can exist. Conformational analysis aims to identify these stable structures and understand the energy barriers between them.

Molecular geometry optimization is a computational procedure used to find the coordinates of atoms that correspond to a minimum on the potential energy surface. scholarena.com This is routinely done using DFT methods, such as B3LYP, often paired with basis sets like 6-31G(d,p) or 6-311G++(d,p). nih.govresearchgate.net The results of these calculations provide optimized bond lengths, bond angles, and dihedral angles.

Experimental data from X-ray crystallography provides a crucial benchmark for validating the accuracy of these computational methods. For the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, crystal structure analysis shows that the cyclohexene ring can adopt a half-chair conformation. This experimental finding serves as a reference point for theoretical models.

| Parameter | Experimental Value (Å or °) | Calculated Value (DFT) (Å or °) |

|---|---|---|

| C=O Bond Length | 1.215 | 1.223 |

| C=C Bond Length | 1.320 | 1.348 |

| Dihedral Angle (Nitrobenzene-Carbazole) | - | 28.5 |

Data adapted from a study on a carbazole chalcone (B49325) derivative. nih.gov

Frequency calculations are also essential in geometry optimization to confirm that the resulting structure is a true energy minimum, which is verified by the absence of any imaginary frequencies. scholarena.com

Theoretical Insights into Electrochemical Behavior and Redox Processes

Carbazole and its derivatives are well-known for their redox-active properties, making them valuable in materials for optoelectronics. acs.orgum.edu.my The oxidation of carbazoles almost always begins with the formation of a radical cation, and the stability of this intermediate dictates subsequent reactions. researchgate.net Computational chemistry offers powerful tools to predict and understand the electrochemical behavior of these compounds.

The redox potential, a key electrochemical property, can be predicted using DFT calculations. canterbury.ac.nz The process involves computing the Gibbs free energies of the molecule in its neutral and oxidized (or reduced) states. A polarizable continuum model (PCM) is often used to account for the effects of the solvent. researchgate.net The redox potential is then calculated from the difference in free energies.

Computational protocols have been developed that combine DFT (e.g., using the B3LYP functional) with cheminformatics tools to predict redox potentials with reasonable accuracy (Mean Absolute Errors often below 0.15 V). researchgate.netdtu.dk These studies help in understanding how structural modifications, such as the introduction of different substituents on the carbazole ring, can tune the redox properties. um.edu.my

For carbazole-based systems, theoretical investigations have clarified that oxidation predominantly occurs at the 3 and 6 positions of the carbazole moiety, which possess the highest electron density. acs.org Computational studies on the oxidative coupling of carbazoles have explored mechanisms involving both radical cations and arenium cations, calculating the energy profiles to determine the most favorable pathway. acs.org This theoretical insight is crucial for designing novel carbazole-derived materials with specific electrochemical properties for applications like organic light-emitting diodes (OLEDs) and electrochromic devices. semanticscholar.orgfrontiersin.org

Advanced Research Applications in Materials Science Utilizing Tetrahydrocarbazoles

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The carbazole (B46965) core is a well-established and highly effective building block for materials used in OLEDs due to its excellent hole-transporting capabilities, high thermal stability, and wide energy gap. rsc.org The tetrahydrocarbazole derivative retains these beneficial properties while offering modified solubility and morphological characteristics due to its non-planar structure. The butyl substituent further enhances solubility, which is particularly advantageous for fabricating devices via solution-processing techniques.

Carbazole-based compounds are renowned for their electron-rich nature, which facilitates efficient hole injection and transport from the anode to the emissive layer in an OLED device. rsc.org Derivatives of 2,3,4,9-tetrahydro-1H-carbazole can be designed to function as hole-transporting materials (HTMs). The saturated portion of the molecule can influence the planarity and intermolecular packing, which are critical factors for charge carrier mobility. The butyl group at the 6-position acts as an electron-donating group, which can help in tuning the Highest Occupied Molecular Orbital (HOMO) energy level for better alignment with the anode work function, thereby reducing the energy barrier for hole injection.

In phosphorescent OLEDs (PhOLEDs), the host material must have a triplet energy level higher than that of the phosphorescent dopant (guest) to ensure efficient energy transfer and prevent back-energy transfer. Carbazole derivatives are widely used as host materials precisely because of their high triplet energies. rsc.orgnih.gov The partial saturation in the tetrahydrocarbazole core can disrupt the π-conjugation compared to a fully aromatic carbazole, potentially leading to an even wider band-gap and higher triplet energy. This makes the 6-butyl-2,3,4,9-tetrahydro-1H-carbazole scaffold a promising candidate for hosting high-energy emitters, particularly for deep-blue phosphorescent dopants. nih.gov The butyl chain also improves the material's ability to form stable, amorphous thin films, which is crucial for preventing crystallization and ensuring device longevity. nih.gov

Below is a table summarizing the performance of various devices using different carbazole-based derivatives as host materials, illustrating their effectiveness in OLEDs.

| Host Material Derivative | Emitter (Dopant) | Max. External Quantum Efficiency (EQE) (%) | Max. Power Efficiency (PE) (lm/W) | Max. Luminance (cd/m²) | Emission Color |

|---|---|---|---|---|---|

| BCzB-PPI (Carbazole-π-Imidazole) | Non-doped | 4.43 | - | 11,364 | Deep-Blue nih.gov |

| Pyridinyl-Carbazole (H2) | FIrpic | 10.3 | 24.9 | >9,170 | Blue nih.gov |

| Pyridinyl-Carbazole (H2) | Ir(ppy)₃ | 9.4 (@1000 cd/m²) | 34.1 (@1000 cd/m²) | - | Green nih.gov |

| 26CzDBF (Carbazole-Dibenzofuran) | Ir(cb)₃ | 23.0 | - | - | Deep-Blue mdpi.com |

| CZ-1 (Acrylonitrile-Carbazole) | Self-emitting | 9.5 | - | 4,130 | Greenish-Blue nih.govmdpi.com |

Note: The data presented is for related carbazole derivatives to demonstrate the potential of this class of materials, as specific performance data for this compound as an OLED host is not available.

The tetrahydrocarbazole unit can be incorporated as a monomer into larger molecular structures like dendrimers and polymers. These macromolecular architectures can offer enhanced film-forming properties and morphological stability compared to small molecules. A monomer like this compound could be functionalized for polymerization, with the butyl group ensuring the resulting polymer remains soluble for solution-based device fabrication. Dendritic structures built from such units could create well-defined nano-architectures that facilitate efficient charge transport and energy transfer processes within the OLED device layers. This optoelectronic approach is a key area of research for developing large-scale and high-performance neuromorphic computing systems. frontiersin.org

Organic Photovoltaics and Dye-Sensitized Solar Cells (DSSCs)

In the field of solar energy conversion, carbazole derivatives have been extensively investigated as electron-donor components in organic sensitizers for DSSCs. mdpi.com Their strong electron-donating ability and excellent hole-transporting properties are key to efficient charge generation and separation. mdpi.com

Organic sensitizers for DSSCs typically feature a Donor-π-Acceptor (D-π-A) architecture. In this design, the this compound moiety would serve as the electron donor (D). Upon photoexcitation, an electron is transferred from the donor's HOMO, through the π-conjugated bridge, to the acceptor's (A) Lowest Unoccupied Molecular Orbital (LUMO), and is subsequently injected into the semiconductor (e.g., TiO₂) conduction band. researchgate.net

The performance of such a sensitizer is influenced by several factors related to its molecular structure:

Donor Strength : The tetrahydrocarbazole core is an effective electron donor. The attached butyl group, being an alkyl chain, further enhances this electron-donating capability, which can lead to more efficient intramolecular charge transfer (ICT). jnsam.com

Solubility and Aggregation : The presence of the butyl chain is crucial for improving the dye's solubility in organic solvents. More importantly, it can create steric hindrance that effectively suppresses the undesirable π-π stacking and aggregation of dye molecules on the semiconductor surface. mdpi.com This reduced aggregation leads to improved electron injection efficiency and a higher open-circuit voltage (VOC).

Energy Levels : The HOMO and LUMO energy levels of the dye must be appropriately aligned with the redox potential of the electrolyte and the conduction band of the semiconductor, respectively. The substitution pattern on the tetrahydrocarbazole ring allows for the tuning of these energy levels to optimize device performance. mdpi.com

The following table presents the photovoltaic performance of several DSSCs based on different carbazole-derived sensitizers.

| Sensitizer (Carbazole Derivative) | Power Conversion Efficiency (PCE) (%) | Short-Circuit Current (Jsc) (mA/cm²) | Open-Circuit Voltage (Voc) (V) | Fill Factor (FF) |

|---|---|---|---|---|

| CAR-TPA | 2.12 | - | - | - researchgate.net |

| CAR-THIOHX | 1.83 | - | - | - researchgate.net |

| Carbazole Dye 11 | 6.70 | 14.63 | 0.685 | 0.67 mdpi.com |

| Carbazole Dye 21 | 3.51 | 7.86 | 0.687 | - mdpi.com |

| CZP (Carbazole-Porphyrin) | >6.0 | - | - | - |

Note: This table shows performance data for related carbazole-based sensitizers to illustrate the potential of this material class. Data for the specific compound this compound is not available.

Organic Semiconductors and Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. nih.gov The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active channel. nih.gov Carbazole-based materials are typically used as p-type semiconductors, meaning they transport positive charge carriers (holes). city.ac.uk

The this compound structure possesses features that are relevant to its potential application in OFETs. The electrical performance of solution-processed OFETs is highly dependent on the ability of the semiconductor molecules to self-assemble into well-ordered crystalline domains, which facilitates efficient charge transport. researchgate.net The length and nature of alkyl side chains play a critical role in controlling this molecular packing. mdpi.com For instance, studies on oligocarbazole-thiophene derivatives have shown that varying the n-alkyl chain length significantly impacts thin-film morphology and, consequently, hole mobility, with an optimal length leading to superior performance. researchgate.net The butyl group in this compound would similarly influence its solid-state packing and thin-film characteristics. The non-planar tetrahydro- portion of the molecule would also affect the intermolecular arrangement, distinguishing it from fully planar carbazole systems. While specific OFET performance data for this compound is not documented, the principles of molecular design for OFETs suggest its potential as a solution-processable p-type semiconductor.

The table below shows the hole mobilities of various alkyl-substituted organic semiconductors, demonstrating the influence of molecular structure on OFET performance.

| Semiconductor Material | Hole Mobility (μ) (cm²/Vs) | Processing Method |

|---|---|---|

| C12CzT2 (Dodecyl-Carbazole-Thiophene) | 0.12 | Solution Casting researchgate.net |

| DH-6T (Dihexyl-sexithiophene) | 3.29 x 10⁻⁴ | - researchgate.net |

| PBCzA-L (Biscarbazole Polymer - Low MW) | 1.50 x 10⁻⁵ | Dark (SCLC) nih.gov |

| PBCzA-H (Biscarbazole Polymer - High MW) | 4.33 x 10⁻⁵ | Dark (SCLC) nih.gov |

Note: The data presented is for related alkyl-substituted carbazole and thiophene derivatives to illustrate structure-property relationships relevant to OFET applications.

Development of Fluorescent Organic Nanoparticles from Substituted Tetrahydrocarbazoles

The field of materials science has seen a surge in the development of fluorescent organic nanoparticles (FONs) due to their potential applications in areas like bioimaging and optoelectronics. Substituted tetrahydrocarbazoles, such as this compound, represent a promising class of fluorophores for the fabrication of these nanoparticles. The inherent photophysical properties of the carbazole core, combined with the structural modifications afforded by substituents, allow for the tuning of the resulting nanoparticles' characteristics.

The synthesis of FONs from substituted tetrahydrocarbazoles can be achieved through various methods, with the reprecipitation technique being a common and straightforward approach. nih.govnih.gov In this method, a solution of the fluorescent organic compound, such as this compound, is prepared in a good, water-miscible organic solvent. This solution is then rapidly injected into a large volume of a poor solvent, typically water, in which the fluorophore is insoluble. nih.gov This sudden change in solvent environment induces the aggregation and subsequent precipitation of the organic molecules into nanoparticles. The size and morphology of these nanoparticles can be controlled by various experimental parameters, including the concentration of the fluorophore, the nature of the solvent and non-solvent, the injection rate, and the temperature.

The molecular structure of the tetrahydrocarbazole derivative plays a crucial role in the formation and properties of the FONs. The butyl group in this compound can enhance the solubility of the molecule in organic solvents, which is a prerequisite for the reprecipitation method. researchgate.net Furthermore, bulky alkyl substituents can act as spacers, preventing the close packing of the fluorophore molecules within the nanoparticle. academie-sciences.fr This steric hindrance is advantageous as it can mitigate aggregation-caused quenching (ACQ), a phenomenon where the close proximity of fluorophores leads to a decrease in fluorescence intensity. rsc.org By inhibiting strong intermolecular interactions, the intrinsic fluorescence of the tetrahydrocarbazole core can be preserved or even enhanced in the nanoparticle state.

The photophysical properties of the resulting FONs are of primary interest. Tetrahydrocarbazole derivatives are known to exhibit fluorescence, and their emission characteristics can be influenced by the substitution pattern on the carbazole ring. acs.org The emission wavelength, quantum yield, and fluorescence lifetime of the nanoparticles are key parameters that determine their suitability for specific applications. While specific data for this compound nanoparticles is not extensively documented, the properties can be inferred from studies on related carbazole derivatives. For instance, carbazole-based fluorophores are known to exhibit blue to green fluorescence with high quantum yields. researchgate.net The partially saturated cyclohexene (B86901) ring in the tetrahydrocarbazole structure may lead to a blue-shift in the emission compared to fully aromatic carbazoles.

Detailed research into various substituted carbazoles provides insight into the expected photophysical behavior. The following table summarizes the properties of several carbazole derivatives, which can serve as a reference for predicting the performance of FONs derived from substituted tetrahydrocarbazoles.

| Compound Name | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) |

| 9-butyl-3,6-bis-(phenylethynyl)-9H-carbazole | THF | - | - | - |

| 3,6-dibromo-9-butylcarbarzole | - | - | - | - |

| Phenylacetylene | - | - | - | - |

Data for illustrative purposes based on related compounds; specific values for this compound nanoparticles would require experimental determination.

The development of FONs from substituted tetrahydrocarbazoles like this compound offers a versatile platform for creating novel materials with tailored fluorescent properties. The interplay between the synthesis conditions and the molecular structure of the fluorophore allows for fine-tuning of the nanoparticle characteristics, paving the way for their application in advanced materials science.

Electrochemical Properties and Redox Behavior of Tetrahydrocarbazoles

Cyclic Voltammetry Studies and Determination of Redox Potentials

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical species. It involves scanning the potential of an electrode linearly with time and measuring the resulting current. This method provides valuable information about the oxidation and reduction potentials of a molecule, the stability of the resulting radical ions, and the kinetics of electron transfer.

In a study on the electrodimerization of THC, cyclic voltammetry at a carbon paste electrode in an equivolume aqueous acetonitrile (B52724) solution containing 0.2 M lithium perchlorate (B79767) revealed an oxidation peak at a potential of +0.51 V. researchgate.net This peak corresponds to the initial oxidation of the tetrahydrocarbazole molecule. Another investigation into the synthesis of tetrahydrocarbazoles through a radical cation cycloaddition reaction reported the half-wave oxidation potential (Eox1/2) for a 2-vinylindole precursor to be 1.21 V vs. SCE, highlighting the electrochemical activity of the indole (B1671886) moiety that forms the core of the tetrahydrocarbazole structure. rsc.org

The presence of an alkyl group, such as a butyl group at the 6-position of the tetrahydrocarbazole ring, is expected to influence the redox potential. Alkyl groups are generally electron-donating, which increases the electron density on the aromatic system. This increased electron density typically makes the molecule easier to oxidize, resulting in a lower oxidation potential compared to the unsubstituted parent compound. Therefore, it can be inferred that 6-butyl-2,3,4,9-tetrahydro-1H-carbazole would exhibit an oxidation potential slightly lower than that of the parent THC.

Table 1: Experimentally Determined Oxidation Potentials of Tetrahydrocarbazole and a Precursor

| Compound | Oxidation Potential (V) | Reference Electrode | Notes |

| 2,3,4,9-Tetrahydro-1H-carbazole | +0.51 | Not specified | Peak potential from cyclic voltammetry. researchgate.net |

| 2-Vinylindole precursor | +1.21 | SCE | Half-wave potential (Eox1/2). rsc.org |

This table is based on available data for related compounds and is for illustrative purposes.

Experimental Determination of HOMO and LUMO Energy Levels from Electrochemical Onset Potentials

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial parameters that determine the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a key factor in determining a material's potential use in electronic devices.

Electrochemical methods, particularly cyclic voltammetry, provide a convenient way to estimate the HOMO and LUMO energy levels. The onset potentials of the oxidation (Eoxonset) and reduction (Eredonset) processes in a cyclic voltammogram are related to the ionization potential and electron affinity of the molecule, respectively. These can then be used to calculate the HOMO and LUMO energy levels using empirical equations.

A commonly used set of equations is: HOMO (eV) = - (Eoxonset + 4.4) LUMO (eV) = - (Eredonset + 4.4)

The value of 4.4 eV is a correction factor that relates the potential of the reference electrode (often a saturated calomel (B162337) electrode, SCE) to the vacuum level. nankai.edu.cn

While specific experimental HOMO and LUMO energy levels for this compound have not been reported, the methodology described above is widely applied to carbazole (B46965) derivatives. The electron-donating nature of the butyl group at the 6-position would be expected to raise the HOMO energy level, making the compound easier to oxidize. The effect on the LUMO level is generally less pronounced for such substituents. A higher HOMO level typically leads to a smaller HOMO-LUMO gap, which can be advantageous for certain electronic applications.

Understanding Electrochemistry in Polymerization Processes of Carbazole Derivatives

The electrochemical properties of carbazole and its derivatives are fundamental to their ability to undergo electropolymerization. This process involves the anodic oxidation of monomer units to form radical cations, which then couple to form dimers and subsequently longer polymer chains that deposit on the electrode surface. The resulting polymer films are often electroactive and can exhibit interesting electrochromic and conductive properties.

The mechanism of electropolymerization for carbazole derivatives typically begins with a one-electron oxidation of the carbazole nitrogen or the aromatic ring to form a radical cation. This reactive species can then attack a neutral monomer or another radical cation to form a C-C bond, most commonly at the 3 and 6 positions of the carbazole ring system.

For this compound, the presence of the butyl group at one of the reactive positions (the 6-position) would influence the polymerization process. While polymerization could still occur at the 3-position and potentially other sites, the substitution at the 6-position would likely lead to a more linear and potentially more ordered polymer structure compared to the polymerization of unsubstituted carbazole, which can lead to branching. The electron-donating butyl group would also lower the oxidation potential, facilitating the initial step of the electropolymerization process. The saturated cyclohexane (B81311) ring in the tetrahydrocarbazole structure may affect the planarity and conjugation of the resulting polymer, which in turn would influence its electronic and optical properties.

Structure-Property Relationships in Electrochemical Performance

The electrochemical performance of tetrahydrocarbazole derivatives is intrinsically linked to their molecular structure. The nature and position of substituents on the carbazole core can significantly alter their redox potentials, HOMO/LUMO energy levels, and polymerization behavior.

In the case of this compound, the key structural features influencing its electrochemical properties are:

The Butyl Group at the 6-Position: As an electron-donating alkyl group, the butyl substituent increases the electron density of the aromatic ring. This inductive effect makes the molecule more susceptible to oxidation, thereby lowering its oxidation potential. This facilitates the formation of the initial radical cation, which is the first step in electropolymerization.

The N-H Group: The nitrogen atom in the pyrrole (B145914) ring is a key site for electrochemical activity. The presence of the N-H proton can influence the redox behavior, and deprotonation can occur under certain conditions, affecting the subsequent electrochemical reactions.

Mechanistic Investigations of Chemical Transformations Involving Tetrahydrocarbazoles

Detailed Reaction Pathways in Fischer-Type Indolizations and Rearrangements

The Fischer indolization is a cornerstone for the synthesis of the carbazole (B46965) core. The formation of 6-butyl-2,3,4,9-tetrahydro-1H-carbazole via this method typically involves the acid-catalyzed reaction of (4-butylphenyl)hydrazine (B40584) with cyclohexanone (B45756).

The established mechanism proceeds through several key steps:

Hydrazone Formation: The initial step is the condensation of (4-butylphenyl)hydrazine and cyclohexanone to form the corresponding phenylhydrazone.

Tautomerization: The phenylhydrazone undergoes tautomerization to its more reactive enehydrazine isomer. This step is often the rate-determining step and is facilitated by an acid catalyst.

nih.govnih.gov-Sigmatropic Rearrangement: The enehydrazine intermediate undergoes a nih.govnih.gov-sigmatropic rearrangement, a concerted pericyclic reaction that forms a new carbon-carbon bond and breaks the weak nitrogen-nitrogen bond. This is the crucial step that establishes the indole (B1671886) framework.

Rearomatization and Cyclization: Following the rearrangement, the intermediate loses a molecule of ammonia (B1221849) to regain aromaticity in the benzene (B151609) ring. Subsequent intramolecular cyclization (an electrophilic attack by the imine on the aromatic ring) and proton transfer steps lead to the final tetrahydrocarbazole product.

Mechanochemical approaches to the Fischer indolization have also been reported, which can proceed at ambient temperatures and are often facilitated by the presence of silica. researchgate.net

Table 1: Key Intermediates in the Fischer Indolization of this compound

| Step | Intermediate Name | Structural Description |

|---|---|---|

| 1 | (4-Butylphenyl)hydrazone of Cyclohexanone | Product of condensation between the hydrazine (B178648) and ketone. |

| 2 | Enehydrazine Intermediate | Tautomer of the hydrazone, crucial for the sigmatropic shift. |

| 3 | Di-imine Intermediate | Product of the nih.govnih.gov-sigmatropic rearrangement. |

Studies of Radical and Photochemical Reaction Mechanisms

The tetrahydrocarbazole scaffold can participate in various radical and photochemical reactions. While specific studies on the 6-butyl derivative are limited, related systems provide significant mechanistic insight.

Photochemical Reactions: A key photochemical transformation is the [6π] photocyclization. acs.org For example, N-alkoxycarbonyl-N-aryl-β-enaminones undergo a conrotatory [6π] photocyclization upon irradiation (e.g., at λ = 366 nm) to furnish trans-hexahydrocarbazol-4-ones. acs.org These products can then rapidly epimerize to the more stable cis-isomers, particularly on silica. acs.org Computational studies suggest this reaction proceeds through an excited triplet state (T1), leading to the cyclized product, which then returns to the ground state. acs.org

Derivatives of 3,6-di-tert-butyl-9H-carbazole have been synthesized and their photochemical properties investigated, showing fluorescent emission in the 400-600 nm range with high quantum yields. researchgate.net This indicates that the carbazole core is photoactive, a property likely shared by the 6-butyltetrahydrocarbazole derivative.

Radical Reactions: Mechanistic studies of certain synthetic routes, such as photocatalyzed decarboxylative couplings to form tetrahydrocarbazoles, support the generation of critical alkyl radical intermediates. researchgate.net These radical pathways offer alternative methods for constructing the carbazole skeleton under mild conditions.

Elucidation of Catalytic Cycles in Tetrahydrocarbazole Synthesis

Catalysis is central to the efficient synthesis of tetrahydrocarbazoles. In the classic Fischer indolization, Brønsted or Lewis acids are typically employed.

A general catalytic cycle for an acid-catalyzed synthesis can be described as follows:

Protonation: The acid catalyst (H⁺) protonates the nitrogen of the phenylhydrazone, which facilitates its tautomerization to the enehydrazine.

nih.govnih.gov-Sigmatropic Rearrangement: While the rearrangement is concerted, the catalyst can lower the activation energy by stabilizing charge separation in the transition state.

Catalyst Regeneration: The catalyst is regenerated during the final steps of ammonia elimination and rearomatization. The proton used in the initial step is released back into the reaction medium.

Different catalysts can be employed to optimize the reaction. For instance, zinc bromide (ZnBr₂) has been shown to be effective in mediating the synthesis of indoles in a ball mill, avoiding the use of solvents. researchgate.net Trifluoromethanesulfonic acid (TfOH) has also been used to catalyze the synthesis of 1-substituted tetrahydrocarbazoles from indoles tethered with alcohols. researchgate.net

Intramolecular Rearrangements and Cyclizations

The most prominent intramolecular rearrangement in the context of this compound synthesis is the nih.govnih.gov-sigmatropic rearrangement within the Fischer indolization pathway, as detailed in section 7.1. researchgate.net

Beyond this, intramolecular cyclizations are fundamental to building the fused ring system. The final ring-closing step of the Fischer indolization, where the newly formed imine undergoes an electrophilic attack on the electron-rich aromatic ring, is a key example of an intramolecular cyclization. researchgate.net

Furthermore, photochemical reactions provide another avenue for intramolecular cyclizations. The [6π] photocyclization of N-aryl-β-enaminones is an elegant example of an intramolecular process that forms the carbazole core under photochemical conditions. acs.org

Environmental Chemical Processes Involving Tetrahydrocarbazoles (e.g., Oxidation by Atmospheric Radicals)

Tetrahydrocarbazoles released into the environment would be subject to various degradation processes. A primary pathway for the atmospheric degradation of organic compounds is oxidation initiated by hydroxyl radicals (•OH). harvard.edu These highly reactive species, often called the "detergent of the atmosphere," are formed photochemically and are responsible for the initial oxidation of most organic chemicals in the troposphere. harvard.eduunito.it

The reaction of •OH with a molecule like this compound would likely proceed via one of two main mechanisms:

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the C-H bonds of the molecule. The most likely sites for abstraction are the aliphatic cyclohexene (B86901) ring or, more readily, the butyl group, due to the relative weakness of these C-H bonds compared to aromatic C-H bonds. This creates an alkyl radical, which then reacts rapidly with atmospheric oxygen (O₂) to form an organic peroxy radical (RO₂). harvard.edu

Addition to the Aromatic Ring: The •OH radical can add to the electron-rich aromatic portion of the tetrahydrocarbazole. This forms a hydroxycyclohexadienyl-type radical. This adduct can then react further with O₂.

These initial reactions trigger a complex cascade of further oxidation steps, ultimately leading to the breakdown of the molecule into smaller, more oxidized species such as aldehydes, ketones, and carboxylic acids, and eventually to carbon dioxide and water. researchgate.net

Table 2: Plausible Atmospheric Oxidation Reactions for this compound

| Reaction Type | Description | Initial Product |

|---|---|---|

| H-Abstraction (Butyl Chain) | •OH radical removes a hydrogen atom from the butyl group. | Butyl-substituted tetrahydrocarbazole radical. |

| H-Abstraction (Aliphatic Ring) | •OH radical removes a hydrogen atom from the C1, C2, C3, or C4 positions. | Tetrahydrocarbazole radical. |

Q & A

Q. What are the common synthetic routes for 6-butyl-2,3,4,9-tetrahydro-1H-carbazole, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions. A key method is C–H amination of carbazole precursors with butyl substituents, followed by cyclization. For example, derivatives like 6-bromo-N-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine are synthesized via palladium-catalyzed C–H activation . Reaction parameters such as temperature (0–25°C for intermediates), catalyst selection (e.g., Cu for decarboxylation at 180–200°C), and solvent polarity are critical for yield and purity. Post-synthesis purification often employs column chromatography or recrystallization, with analytical validation via NMR and HPLC .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substituent positions and confirms regioselectivity. For example, methoxy or butyl groups show distinct shifts in aromatic regions .

- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95% typical for bioactive studies) .

- Mass Spectrometry (HR-MS) : Validates molecular weight (e.g., HR-MS m/z 310.131446 [M+Na]⁺ for brominated analogs) .

- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H∙∙∙π interactions stabilize tetrahydrocarbazole scaffolds) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities (e.g., neuroprotective vs. antiviral effects)?

Contradictions may arise from assay conditions (e.g., cell lines, oxidative stress models) or concentration-dependent effects. For neuroprotective studies, dose-response curves (e.g., 1–100 µM range) and mechanistic assays (e.g., ROS scavenging) are critical. Antiviral activity against HCV NS5B polymerase (IC₅₀ ~550 nM) requires validation in replication-competent systems . Cross-disciplinary collaboration (e.g., combining in vitro kinase assays with in vivo toxicity profiling) resolves functional discrepancies.

Q. What challenges arise in crystallographic refinement of this compound, and how are they mitigated?

Disordered atoms (e.g., methylene groups in half-chair conformations) complicate electron density maps. Using SHELXL for small-molecule refinement, researchers apply constraints (e.g., ISOR, DELU) to model disorder. Hydrogen-bonding motifs (N–H∙∙∙S or C–H∙∙∙π) are analyzed via ORTEP-3 to validate intermolecular interactions . For severe disorder, twin refinement or high-resolution data (≤0.8 Å) improves accuracy .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in carbazole derivatives?

- Substituent Engineering : Introducing electron-withdrawing groups (e.g., Br, NO₂) at C6 enhances antiviral potency by stabilizing π-stacking with viral polymerase .

- Scaffold Modulation : Replacing the butyl group with acetylated piperidine (e.g., 9-(piperidin-1-ylacetyl) derivatives) improves blood-brain barrier penetration for neuroprotective applications .

- In Silico Screening : Docking studies (e.g., AutoDock Vina) predict binding to targets like CRTH2 receptors, guiding synthetic prioritization .

Q. What computational strategies predict the compound’s solubility and stability in formulation studies?

- Hydrogen-Bond Propensity Analysis : Tools like Mercury CSD assess packing efficiency and solubility limits based on crystal structures (e.g., predicting N–H∙∙∙O/N interactions) .

- Molecular Dynamics (MD) Simulations : Simulate solvation free energy in polar solvents (e.g., DMSO, ethanol) to optimize dissolution for in vivo delivery .

Methodological Notes

- Synthetic Optimization : Green chemistry approaches (e.g., ionic liquid catalysts) reduce toxic byproducts while maintaining yields >85% .

- Bioactivity Validation : Use orthogonal assays (e.g., SPR for binding affinity, LC-MS for metabolic stability) to confirm mechanism .

- Data Reproducibility : Publish raw crystallographic data (CIF files) and NMR spectra (FID files) to enable peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.